5,5,13-trimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one
Overview
Description
5,5,13-trimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one is a useful research compound. Its molecular formula is C15H15N3O2S and its molecular weight is 301.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2,8,8-trimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one is 301.08849790 g/mol and the complexity rating of the compound is 507. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Neurotropic Activity
- Neurotropic Research : Synthesis methods for derivatives of 2,8,8-trimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one have been developed to investigate their neurotropic activity. This research offers potential insights into the neurological implications of these compounds (Dabaeva et al., 2009).
Synthesis and Derivatives
- Synthesis Methods : Research has focused on creating convenient methods for synthesizing derivatives of this compound. Optimum conditions for chlorodeoxygenation have been established, which is significant for chemical synthesis processes (Dabaeva, Noravyan, & Enokyan, 1995).
- Development of Condensed Derivatives : There has been a focus on creating new condensed derivatives, which involves reactions with primary amines. This research is crucial for developing new chemical structures and potential applications (Dabaeva, Bagdasaryan, & Noravyan, 2011).
Antimicrobial Activity
- Investigation of Antimicrobial Properties : Recent studies have also investigated the antimicrobial properties of new derivatives. This exploration is vital for understanding the potential medical applications of these compounds (Sirakanyan et al., 2019).
Anticonvulsive Properties
- Anticonvulsive Research : The synthesis of amino, alkoxy, and alkylsulfanyl derivatives has been developed, with a focus on investigating their anticonvulsant activities. This research could lead to potential new treatments for seizure-related disorders (Dashyan et al., 2016).
Pharmacological Applications
- Exploration of Pharmacological Activities : Studies have been conducted to synthesize and evaluate the pharmacological activities of 3-substituted pyridothienopyrimidin-4(3H)-ones derived from this compound, focusing on analgesic, anti-inflammatory, and antipyretic activities. This research contributes to the understanding of its potential therapeutic applications (Bousquet et al., 1984).
Properties
IUPAC Name |
5,5,13-trimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c1-7-16-11-9-4-8-6-20-15(2,3)5-10(8)18-14(9)21-12(11)13(19)17-7/h4H,5-6H2,1-3H3,(H,16,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZKDJFWTLKQRCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=O)N1)SC3=C2C=C4COC(CC4=N3)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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